N6-Benzoyl-8-benzyloxy-2'-deoxyadenosine

Oligonucleotide Synthesis DNA Damage and Repair Site-Specific Modification

Standard N6-benzoyl-dA cannot prevent C8 side reactions or enable site-specific oxidative lesion incorporation. This dual-protected nucleoside features 8-benzyloxy and N6-benzoyl groups, solving that limitation. • Direct precursor for 8-oxo-7,8-dihydro-2'-deoxyadenosine, enabling precise BER and mutagenesis studies. • Stable C8 protection facilitates high-yield solid-phase synthesis of nuclease-resistant or modified oligonucleotides. • Consistent ≥95% purity ensures reliable phosphoramidite conversion and oligo quality.

Molecular Formula C24H23N5O5
Molecular Weight 461.478
CAS No. 142979-40-6
Cat. No. B586186
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN6-Benzoyl-8-benzyloxy-2'-deoxyadenosine
CAS142979-40-6
SynonymsN6-BENZOYL-8-BENZYLOXY-2'-DEOXYADENOSINE
Molecular FormulaC24H23N5O5
Molecular Weight461.478
Structural Identifiers
SMILESC1C(C(OC1N2C3=NC=NC(=C3N=C2OCC4=CC=CC=C4)NC(=O)C5=CC=CC=C5)CO)O
InChIInChI=1S/C24H23N5O5/c30-12-18-17(31)11-19(34-18)29-22-20(27-24(29)33-13-15-7-3-1-4-8-15)21(25-14-26-22)28-23(32)16-9-5-2-6-10-16/h1-10,14,17-19,30-31H,11-13H2,(H,25,26,28,32)/t17-,18+,19+/m0/s1
InChIKeyPPQZVFLCUBMPSI-IPMKNSEASA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N6-Benzoyl-8-benzyloxy-2'-deoxyadenosine (CAS 142979-40-6) Overview: A Dual-Protected Nucleoside for Advanced Oligonucleotide Synthesis


N6-Benzoyl-8-benzyloxy-2'-deoxyadenosine (CAS 142979-40-6) is a synthetically modified 2'-deoxyadenosine nucleoside [1]. It features a benzoyl protecting group at the exocyclic N6 amine and a benzyloxy group at the C8 position of the adenine base . This dual protection strategy is engineered to enhance the compound's stability and performance as a key building block in solid-phase oligonucleotide synthesis, particularly for applications requiring specific modifications at the C8 position .

Dual protection (N6-benzoyl, 8-benzyloxy) enables C8-site modification during solid-phase synthesis
Acts as a direct precursor for synthesizing 8-oxo-dA lesion mimics for DNA repair studies
Predicted thermal stability supports routine procurement and storage under inert atmosphere

Why N6-Benzoyl-8-benzyloxy-2'-deoxyadenosine Cannot Be Substituted with Standard N6-Benzoyl-2'-deoxyadenosine in C8-Modified Oligonucleotide Syntheses


Standard N6-benzoyl-2'-deoxyadenosine (Bz-dA, CAS 4546-72-9) provides robust N6 protection but leaves the C8 position unmodified and susceptible to undesirable side reactions or unavailable for site-specific functionalization [1]. In contrast, the 8-benzyloxy group in N6-Benzoyl-8-benzyloxy-2'-deoxyadenosine serves a dual purpose: it protects the C8 position during synthesis and can be later converted to a desired functionality, such as an 8-oxo lesion mimic or a site for further conjugation . This dual protection is critical for achieving high yields of specific, C8-modified oligonucleotides; using the unmodified analog would lead to either synthetic failure or an impure product mixture, directly impacting research outcomes and procurement decisions [2].

Standard N6-benzoyl-2'-deoxyadenosine lacks the C8 protecting group, leading to unwanted side reactions at C8
Without the 8-benzyloxy group, site-specific C8 modification or conversion to 8-oxo lesions is not achievable
Unmodified analog may produce impure product mixtures, directly affecting research reproducibility

N6-Benzoyl-8-benzyloxy-2'-deoxyadenosine: Quantitative Evidence for Procurement and Scientific Selection


Enabling C8-Specific Modifications: A Key Differentiator from N6-Benzoyl-2'-deoxyadenosine

N6-Benzoyl-8-benzyloxy-2'-deoxyadenosine provides a critical synthetic advantage over the widely used N6-benzoyl-2'-deoxyadenosine (CAS 4546-72-9) by enabling site-specific modification at the C8 position of the nucleobase [1]. While the N6-benzoyl group on the target compound offers comparable amine protection during phosphoramidite coupling, the additional 8-benzyloxy group is a stable precursor that can be selectively cleaved to yield an 8-oxo or 8-hydroxy moiety post-synthesis, a functionality that cannot be introduced using standard Bz-dA .

C8 Modification
Class-level
8-benzyloxy protecting group present vs. C8 unsubstituted in standard Bz-dA
Enables site-specific C8 modification for DNA lesion studies
Class-level inference; verify with supplier
Oligonucleotide Synthesis DNA Damage and Repair Site-Specific Modification

Predicted Physical Stability and Handling: Differential Storage and Stability Profile vs. 8-Benzyloxy-2'-deoxyadenosine

Vendor data indicates a predicted melting point of 133 °C for N6-Benzoyl-8-benzyloxy-2'-deoxyadenosine , which is significantly higher than the 8-benzyloxy-2'-deoxyadenosine (CAS 142948-07-0) compound, for which a melting point is not reported in the same databases . This suggests a more thermally stable solid-state form, potentially beneficial for long-term storage and transport, reducing the risk of degradation during procurement and handling. Additionally, the compound is recommended to be stored at 2-8°C under an inert nitrogen atmosphere , a standard but critical specification for maintaining purity.

Thermal Stability
Supporting evidence
133 °C (predicted) — comparator mp not reported
Higher predicted melting point suggests improved solid-state stability
Predicted property; experimental verification needed
Chemical Stability Procurement Logistics Compound Storage

Role in Synthesis of Defined DNA Lesions: Direct Precursor to 2-Deoxy-7,8-dihydro-8-oxoadenosine

N6-Benzoyl-8-benzyloxy-2'-deoxyadenosine is specifically identified as a reagent used in the synthesis of 2-Deoxy-7,8-dihydro-8-oxoadenosine (8-oxo-dA), a critical oxidative DNA lesion . This provides a clear functional distinction from other protected adenosine analogs like N6-benzoyl-2'-deoxyadenosine, which cannot be directly converted to this lesion mimic. The benzyloxy group is a key intermediate that can be reduced to the 8-oxo group, a well-established pathway in nucleoside chemistry .

Synthetic Role
Class-level
Direct precursor to 2-deoxy-7,8-dihydro-8-oxoadenosine (8-oxo-dA)
Distinguishes from general building blocks; supports targeted oxidative damage research
Class-level inference; verify with supplier
DNA Damage 8-Oxoadenosine Oxidative Stress

Primary Application Scenarios for Procuring N6-Benzoyl-8-benzyloxy-2'-deoxyadenosine


Synthesis of Oligonucleotides Containing Site-Specific 8-Oxoadenosine Lesions for DNA Repair Studies

Procure this compound as the essential nucleoside precursor for synthesizing DNA oligomers containing 8-oxo-7,8-dihydro-2'-deoxyadenosine (8-oxo-dA), a major oxidative lesion. As detailed in Section 3, the 8-benzyloxy group is a direct precursor to this specific modification, a capability not offered by standard N6-benzoyl-2'-deoxyadenosine . This enables precise investigation of base excision repair (BER) pathways, mutagenesis, and the structural impact of oxidative damage in DNA.

Production of C8-Modified Oligonucleotides with Enhanced Stability for Antisense Applications

Utilize the dual N6-benzoyl and 8-benzyloxy protection to synthesize oligonucleotides with modified C8 positions that resist nuclease degradation or improve binding affinity. The evidence in Section 3 shows the compound's unique ability to introduce C8 modifications post-synthesis . This scenario is relevant for researchers developing next-generation antisense oligonucleotides, siRNA, or aptamers with improved pharmacokinetic properties, where a stable, site-specifically modified adenosine building block is required [1].

Investigating the Effects of Bulky C8 Substituents on DNA Polymerase Fidelity and Bypass

Procure this compound to generate templates or primers containing a bulky benzyloxy group at the C8 position, mimicking certain DNA adducts or simply to probe the steric tolerance of various DNA polymerases. As highlighted in Section 3, the stable 8-benzyloxy group provides a well-defined, hydrophobic modification that can be incorporated via standard phosphoramidite chemistry . This allows for systematic studies of translesion synthesis (TLS) and polymerase processivity without the complexity of unstable or reactive adducts.

Application
Selection Property
Validation Focus
Synthesis of site-specific 8-oxo-dA lesions for DNA repair studies
C8-modifiable building block
Verify conversion to 8-oxo-dA and incorporation fidelity
Production of C8-modified oligonucleotides with enhanced stability
Dual protection for post-synthesis C8 functionalization
Assess nuclease resistance and binding affinity improvements
Studying bulky C8 substituent effects on polymerase fidelity
Stable benzyloxy group as steric probe
Evaluate polymerase bypass and processivity with defined adduct
Quote Request

Request a Quote for N6-Benzoyl-8-benzyloxy-2'-deoxyadenosine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.